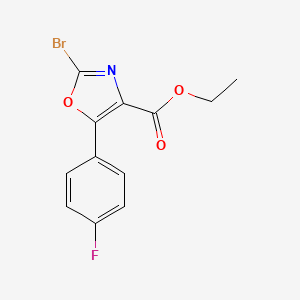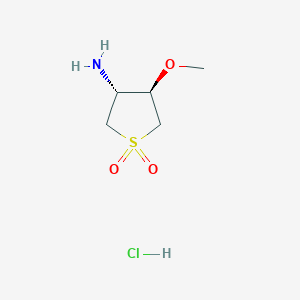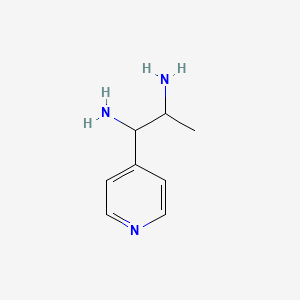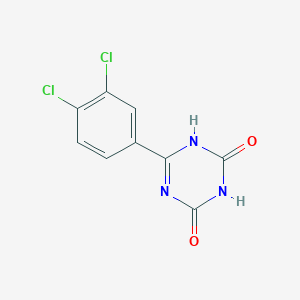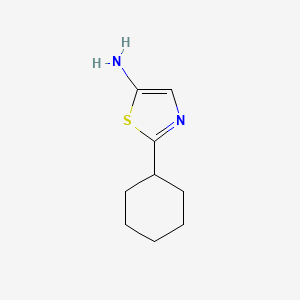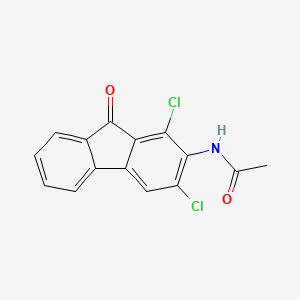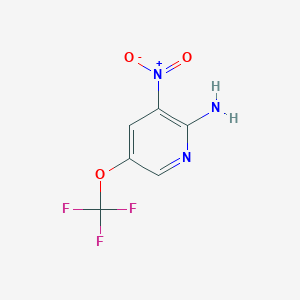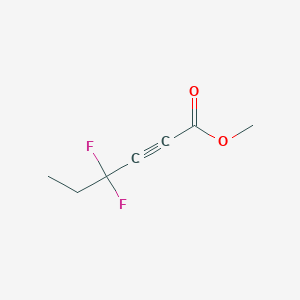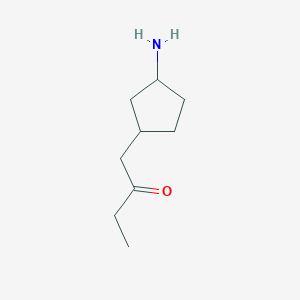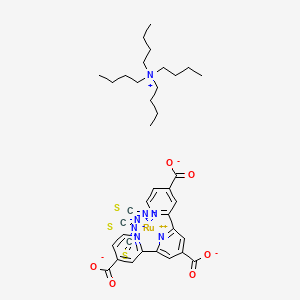
2,6-bis(4-carboxylato-2-pyridyl)pyridine-4-carboxylate ruthenium(II) tetrabutylammonium triisothiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-bis(4-carboxylato-2-pyridyl)pyridine-4-carboxylate ruthenium(II) tetrabutylammonium triisothiocyanate is a coordination complex that features ruthenium at its core. This compound is known for its unique structural properties and potential applications in various fields, including chemistry, biology, and materials science. The presence of multiple pyridyl and carboxylato groups allows for extensive coordination chemistry, making it a versatile compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(4-carboxylato-2-pyridyl)pyridine-4-carboxylate ruthenium(II) tetrabutylammonium triisothiocyanate typically involves the coordination of ruthenium with pyridyl and carboxylato ligands. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the process may be facilitated by heating and stirring . The ligands are usually prepared through condensation reactions involving pyridine-2,6-dicarboxylic acid and other precursors .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,6-bis(4-carboxylato-2-pyridyl)pyridine-4-carboxylate ruthenium(II) tetrabutylammonium triisothiocyanate can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the thiocyanate groups are replaced by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Sodium periodate in a solvent mixture of ethyl acetate, acetonitrile, and water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various ligands in solvents like dichloromethane or acetonitrile, often under reflux conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing products, while substitution reactions can produce new coordination complexes with different ligands .
科学的研究の応用
2,6-bis(4-carboxylato-2-pyridyl)pyridine-4-carboxylate ruthenium(II) tetrabutylammonium triisothiocyanate has several scientific research applications:
作用機序
The mechanism of action of 2,6-bis(4-carboxylato-2-pyridyl)pyridine-4-carboxylate ruthenium(II) tetrabutylammonium triisothiocyanate involves its ability to coordinate with various ligands and participate in redox reactions. The ruthenium center can undergo changes in oxidation state, facilitating electron transfer processes. This compound can also interact with biological molecules, potentially disrupting cellular processes and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
2,6-bis(4-carboxylato-2-pyridyl)pyridine-4-carboxylate iron(II) complexes: These compounds share similar coordination chemistry but differ in their metal center, leading to different redox properties and applications.
2,6-bis(4-carboxylato-2-pyridyl)pyridine-4-carboxylate copper(II) complexes: Similar in structure but with copper as the central metal, these complexes have distinct catalytic and electronic properties.
2,6-bis(4-carboxylato-2-pyridyl)pyridine-4-carboxylate nickel(II) complexes: These compounds exhibit unique magnetic and electronic characteristics due to the presence of nickel.
Uniqueness
The uniqueness of 2,6-bis(4-carboxylato-2-pyridyl)pyridine-4-carboxylate ruthenium(II) tetrabutylammonium triisothiocyanate lies in its combination of ruthenium with pyridyl and carboxylato ligands, which imparts specific redox properties and coordination versatility. This makes it particularly valuable in applications requiring precise control over electronic and catalytic behavior .
特性
分子式 |
C37H44N7O6RuS3-3 |
|---|---|
分子量 |
880.1 g/mol |
InChI |
InChI=1S/C18H11N3O6.C16H36N.3CNS.Ru/c22-16(23)9-1-3-19-12(5-9)14-7-11(18(26)27)8-15(21-14)13-6-10(17(24)25)2-4-20-13;1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;3*2-1-3;/h1-8H,(H,22,23)(H,24,25)(H,26,27);5-16H2,1-4H3;;;;/q;+1;3*-1;+2/p-3 |
InChIキー |
USXOLPFDCBFPDY-UHFFFAOYSA-K |
正規SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C1=CN=C(C=C1C(=O)[O-])C2=CC(=CC(=N2)C3=NC=CC(=C3)C(=O)[O-])C(=O)[O-].C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.[Ru+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-N-[(3-methylpiperidin-4-yl)methyl]propanamide](/img/structure/B13148596.png)

